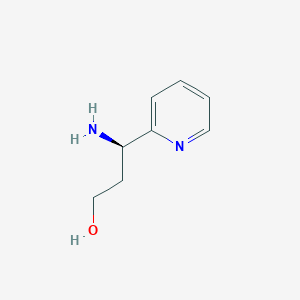

(3R)-3-Amino-3-(2-pyridyl)propan-1-OL

Description

(3R)-3-Amino-3-(2-pyridyl)propan-1-OL is a chiral amino alcohol derivative featuring a pyridine ring substituted at the 2-position and a hydroxyl group on the propanol chain.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-pyridin-2-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c9-7(4-6-11)8-3-1-2-5-10-8/h1-3,5,7,11H,4,6,9H2/t7-/m1/s1 |

InChI Key |

IHEKDUZNUUGMPX-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](CCO)N |

Canonical SMILES |

C1=CC=NC(=C1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-pyridyl)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and a chiral amine.

Condensation Reaction: The 2-pyridinecarboxaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-pyridyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while substitution reactions can produce a variety of substituted pyridyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-pyridyl)propan-1-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-pyridyl)propan-1-OL involves its interaction with specific molecular targets. The amino and pyridyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (3R)-3-Amino-3-(2-pyridyl)propan-1-OL.

Structural and Functional Comparison

Key Differences and Implications

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Structural Divergence: The pyridine ring is substituted at the 3-position (vs. 2-position in the target compound), and the carboxylic acid group replaces the alcohol.

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Structural Divergence: The pyridine ring has an amino group at the 2-position and an iodine atom at the 5-position.

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

- Structural Divergence : Methoxy groups at the 5- and 6-positions and a propargyl alcohol chain.

- Functional Impact : The alkyne group enables click chemistry modifications, while methoxy groups may enhance metabolic stability .

(3R)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-OL Structural Divergence: A thiazole ring replaces pyridine, introducing sulfur into the heterocycle.

Biological Activity

(3R)-3-Amino-3-(2-pyridyl)propan-1-OL, also known as 3-amino-3-(pyridin-2-yl)propan-1-ol, is an organic compound with significant potential in medicinal chemistry. This compound features a pyridine ring and an amino alcohol structure, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₂O. The compound is characterized by the following structural features:

- Pyridine ring : Imparts unique electronic properties.

- Amino group : Enhances reactivity and potential interactions with biological targets.

- Hydroxyl group : Contributes to solubility and hydrogen bonding capabilities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 125 µg/mL against various bacterial strains, particularly Gram-positive bacteria . The effectiveness of this compound may be attributed to its ability to disrupt microbial cell functions through enzyme inhibition.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Modulation : The compound may act as a competitive inhibitor or allosteric modulator of enzymes involved in metabolic pathways.

- Receptor Interaction : It has been suggested that the compound can bind to receptors, influencing their activity and leading to downstream biological effects.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

- Mannich Reaction : Involves the reaction of formaldehyde with a secondary amine and a pyridine derivative.

- Reduction Reactions : Reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride or lithium aluminum hydride.

Case Studies

Several studies have explored the biological activity of this compound in depth:

- Antimicrobial Activity Study :

- Inflammatory Response Modulation :

Applications

Due to its diverse biological activities, this compound has several applications:

- Medicinal Chemistry : It serves as a precursor for developing drugs targeting neurological disorders and inflammation.

- Material Science : The compound is utilized in synthesizing materials with specific electrical properties due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.